

An In-depth Technical Guide to Ganoderic Acid C6: Molecular Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of **Ganoderic acid C6**, a bioactive triterpenoid isolated from Ganoderma species. This document details available spectroscopic data, outlines experimental protocols for its isolation and characterization, and discusses its interaction with a key biological signaling pathway.

Molecular Structure and Physicochemical Properties

Ganoderic acid C6 is a highly oxygenated lanostane-type triterpenoid.[1] Its chemical formula is C30H42O8, with a molecular weight of approximately 530.66 g/mol .[2] The IUPAC name for **Ganoderic acid C6** is (2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid.[3]

The core structure of **Ganoderic acid C6** is the tetracyclic lanostane skeleton, characterized by a specific stereochemistry at its multiple chiral centers. This complex three-dimensional arrangement is crucial for its biological activity.

Table 1: Physicochemical Properties of Ganoderic Acid C6



Property	Value	Reference
CAS Number	105742-76-5	[2]
Molecular Formula	C30H42O8	[2]
Molecular Weight	530.66 g/mol	
Appearance	White amorphous powder	_
Melting Point	208-210 °C	-

Spectroscopic Data for Structural Elucidation

The structure of **Ganoderic acid C6** has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for **Ganoderic Acid C6** (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-18	0.64	S	-	
H-29	0.90	S	-	
H-28	1.03	S	-	
H-21	1.12	d	6.0	_
H-27	1.16	d	7.2	
H-19	1.37	S	-	_
H-30	1.69	S	-	



¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While a complete, assigned ¹³C NMR dataset for **Ganoderic acid C6** is not readily available in the public domain, studies on similar lanostane triterpenoids provide characteristic chemical shift ranges for the different types of carbon atoms present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for Ganoderic Acid C6

lon	m/z	Reference
[M]+	530	

Crystallographic Data

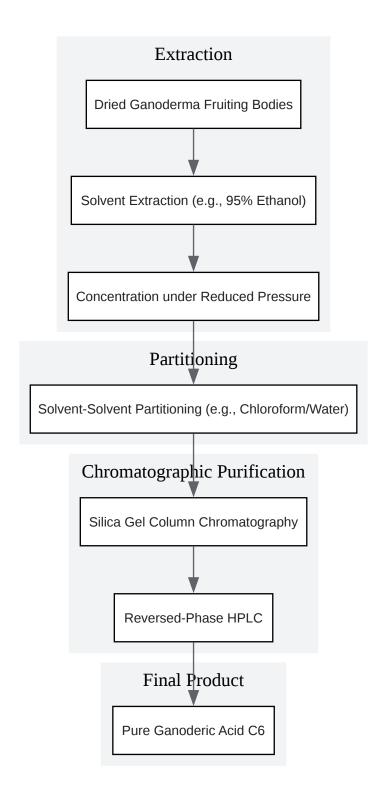
As of the compilation of this guide, specific X-ray crystallography data for **Ganoderic acid C6**, which would provide precise bond lengths and angles, is not available in the public domain. The determination of the crystal structure would provide the most definitive evidence of its three-dimensional conformation.

Experimental Protocols

The isolation and purification of **Ganoderic acid C6** from its natural source, typically the fruiting bodies of Ganoderma species, involves a multi-step process.

General Workflow for Isolation and Purification





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Caption: General workflow for the isolation of **Ganoderic acid C6**.



Detailed Protocol for Isolation from Ganoderma tsugae

The following protocol is adapted from a published method for the isolation of ganoderic acids, including C6, from Ganoderma tsugae.

Extraction:

- The dried and powdered fruiting bodies of G. tsugae are extracted with 95% ethanol.
- The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned with chloroform.
 - The chloroform layer, containing the triterpenoids, is collected and concentrated.
- Silica Gel Column Chromatography:
 - The concentrated chloroform extract is subjected to silica gel column chromatography.
 - A gradient elution system, for example, with a mixture of chloroform and acetone, is used to separate fractions with increasing polarity.
- Semi-preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions containing Ganoderic acid C6 are further purified by semi-preparative reversedphase HPLC.
 - A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and acidified water (e.g., with 2% acetic acid).
 - The elution is monitored by a UV detector at approximately 252 nm.
- Structure Identification:
 - The purified compound is identified as Ganoderic acid C6 by comparing its ¹H NMR and mass spectral data with published values.



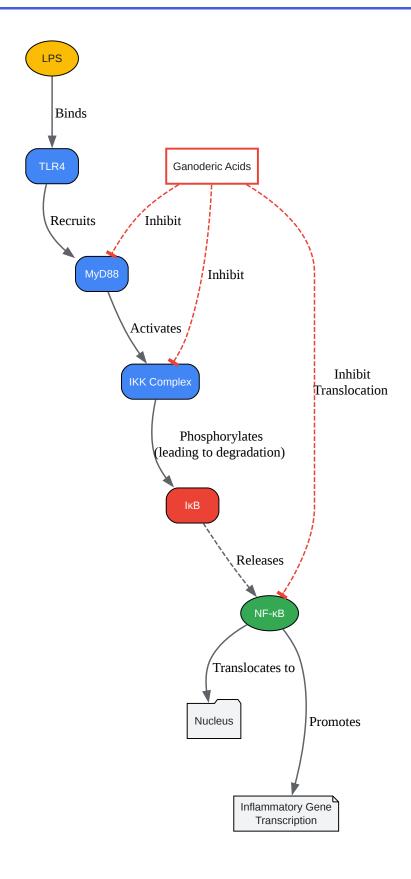
Biological Activity and Signaling Pathways

Ganoderic acids, as a class of compounds, have been shown to possess various biological activities, including anti-inflammatory and anti-atherosclerotic effects. The mechanism of action for these effects often involves the modulation of key inflammatory signaling pathways.

One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. Ganoderic acids have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting this pathway.

TLR4/MyD88/NF-kB Signaling Pathway





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Caption: Modulation of the TLR4 signaling pathway by ganoderic acids.



This diagram illustrates that upon activation by ligands such as LPS, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of proinflammatory genes. Ganoderic acids have been shown to exert their anti-inflammatory effects by inhibiting key steps in this pathway, including the recruitment of MyD88 and the activation of NF-κB.

Conclusion

Ganoderic acid C6 is a structurally complex triterpenoid with significant biological potential. This guide has summarized its key molecular and physicochemical characteristics based on available scientific literature. The provided experimental protocols offer a foundation for its isolation and further study. The elucidation of its interaction with inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway, provides a basis for understanding its therapeutic potential. Further research, particularly the acquisition of high-resolution crystal structure data and more detailed mechanistic studies, will be invaluable for the future development of Ganoderic acid C6 as a therapeutic agent.

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